molecular formula C8H12N2 B6153128 methyl[(1S)-1-(pyridin-4-yl)ethyl]amine CAS No. 42732-16-1

methyl[(1S)-1-(pyridin-4-yl)ethyl]amine

Cat. No.: B6153128
CAS No.: 42732-16-1
M. Wt: 136.19 g/mol
InChI Key: MUIKHERDKLRMFH-ZETCQYMHSA-N
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Description

Significance of Chiral Amines in Asymmetric Synthesis and Catalysis

Chiral amines are of paramount importance in the field of asymmetric synthesis, where the goal is to create specific three-dimensional arrangements of atoms, known as enantiomers. These enantiomerically pure compounds are crucial, particularly in the pharmaceutical industry, where often only one enantiomer of a drug is effective, while the other may be inactive or even harmful. Chiral amines have been extensively utilized as catalysts and as chiral auxiliaries to guide chemical reactions towards the desired stereochemical outcome. chembuyersguide.comchembuyersguide.comthermofisher.com

In asymmetric catalysis, chiral amines can function as organocatalysts, offering a metal-free alternative that is often more environmentally benign and less prone to contamination of the final product. chembuyersguide.comsigmaaldrich.com They can activate substrates in various ways, for instance, by forming chiral enamines or iminium ions, which then participate in highly stereoselective bond-forming reactions. chembuyersguide.comsigmaaldrich.com The development of novel chiral amine catalysts continues to be a vibrant area of research, enabling the synthesis of complex molecules with high efficiency and selectivity. chembuyersguide.comsigmaaldrich.com

Overview of Pyridine-Containing Scaffolds in Ligand Design and Supramolecular Chemistry

The pyridine (B92270) ring is a privileged scaffold in the design of ligands for metal-catalyzed reactions and in the construction of complex supramolecular architectures. sigmaaldrich.commdpi.comclockss.org Its nitrogen atom possesses a lone pair of electrons that can readily coordinate to metal centers, influencing their catalytic activity and selectivity. The rigidity of the pyridine ring also helps to create a well-defined and predictable coordination environment around the metal.

In supramolecular chemistry, the directional hydrogen bonding capabilities and π-π stacking interactions of the pyridine ring are exploited to build large, organized assemblies. These self-assembled structures have potential applications in areas such as molecular recognition, sensing, and the development of new materials. The incorporation of chirality into pyridine-containing scaffolds adds another layer of complexity and functionality, allowing for the creation of chiral cavities and surfaces with specific recognition properties.

Position of Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine within the Landscape of Chiral Pyridyl Amines

This compound is a specific chiral pyridyl amine that combines the key structural features discussed above: a stereogenic center and a pyridine ring. Its structure consists of a pyridine ring substituted at the 4-position with a chiral ethylamine (B1201723) group, which is further N-methylated. This particular combination of features suggests its potential utility as a chiral ligand or building block in asymmetric synthesis.

The (1S)-configuration defines its specific three-dimensional arrangement, making it a distinct chemical entity from its (1R)-enantiomer. The presence of the N-methyl group can influence its steric and electronic properties, potentially fine-tuning its reactivity and coordinating ability compared to the parent primary amine. While extensive research on this specific molecule is not widely documented in publicly available literature, its availability from commercial suppliers indicates its use in research and development.

Below is a table summarizing the key properties of this compound, gathered from chemical supplier data.

PropertyValue
CAS Number 42732-16-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.2 g/mol
Appearance Liquid
Purity ≥95%
IUPAC Name This compound
InChI Key MUIKHERDKLRMFH-ZETCQYMHSA-N

Scope and Academic Focus of Research on this compound

The academic focus on this compound appears to be in its application as a specialized chemical building block rather than a widely studied catalyst or ligand in its own right. Its structural motifs are present in more complex molecules that are the subject of research, particularly in the context of medicinal chemistry and materials science.

The synthesis of such a compound would typically involve the resolution of the racemic 1-(pyridin-4-yl)ethylamine followed by N-methylation, or an asymmetric synthesis to directly obtain the desired enantiomer. The N-methylation of amines is a common transformation in organic synthesis, and various methods could be employed to achieve this.

Given its structure, research involving this compound would likely fall into the following areas:

Asymmetric Ligand Synthesis: It can serve as a precursor for the synthesis of more complex chiral ligands for transition metal catalysis. The pyridine nitrogen and the secondary amine can act as a bidentate chelating unit.

Chiral Auxiliary: It could be used as a chiral auxiliary to control the stereochemistry of a reaction, after which it can be cleaved from the product.

Pharmaceutical Scaffolding: The pyridyl-ethylamine moiety is found in various biologically active compounds. Therefore, this specific chiral amine could be a valuable intermediate in the synthesis of new drug candidates.

While detailed research findings on the specific applications of this compound are limited in peer-reviewed literature, its availability suggests it is a tool available to the chemical research community for the exploration of new chiral structures and their potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42732-16-1

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-N-methyl-1-pyridin-4-ylethanamine

InChI

InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m0/s1

InChI Key

MUIKHERDKLRMFH-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)NC

Canonical SMILES

CC(C1=CC=NC=C1)NC

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 1s 1 Pyridin 4 Yl Ethyl Amine

Stereoselective Synthetic Routes

Stereoselective methods are paramount for the efficient production of single-enantiomer compounds, avoiding the need for challenging and often wasteful resolution of racemic mixtures.

Enantioselective Reductive Amination Strategies

Direct asymmetric reductive amination (DARA) of prochiral ketones represents a highly atom-economical and efficient route to chiral amines. acs.org This approach typically involves the in-situ formation of an imine from a ketone and an amine source, followed by enantioselective reduction catalyzed by a chiral catalyst.

For the synthesis of the related primary amine, 1-(pyridin-4-yl)ethan-1-amine, a highly efficient asymmetric synthesis has been reported via the DARA of 4-acetylpyridine (B144475). acs.orgnih.gov Using ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source and a commercially available ruthenium catalyst, Ru(OAc)₂{(S)-binap}, excellent enantioselectivity (>99% ee) and high yields were achieved under hydrogen pressure. acs.org While this specific example produces the primary amine, the adaptation of this methodology for the synthesis of the N-methylated target compound is a logical extension. This would involve using methylamine (B109427) as the amine source in a similar catalytic system. The success of such reactions often hinges on the catalyst's ability to tolerate the coordinating nature of the pyridine (B92270) ring, which can sometimes lead to catalyst deactivation. acs.org

Catalyst SystemAmine SourceSubstrateProductEnantiomeric Excess (ee)
Ru(OAc)₂{(S)-binap}Ammonium trifluoroacetate4-Acetylpyridine1-(Pyridin-4-yl)ethan-1-amine>99%

Table 1: Example of Enantioselective Reductive Amination for a Related Primary Amine. acs.org

The development of iridium catalysts with chiral spiro phosphine-oxazoline (SIPHOX) ligands has also shown great promise in the asymmetric hydrogenation of pyridyl-containing imines, offering another potential avenue for the synthesis of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine. acs.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

A common strategy involves the use of chiral auxiliaries like (1S,2S)-pseudoephedrine or the less-regulated pseudoephenamine. wikipedia.orgnih.govharvard.edu These auxiliaries can be acylated with a carboxylic acid, and the resulting amide can undergo diastereoselective alkylation. For the synthesis of this compound, a hypothetical route would involve the attachment of a suitable chiral auxiliary to a pyridine-containing acyl precursor. Subsequent methylation at the alpha-position, directed by the auxiliary, would establish the desired stereocenter. Finally, removal of the auxiliary would yield the target amine. The choice of auxiliary is critical, as it influences not only the diastereoselectivity of the alkylation but also the ease of its subsequent removal. nih.gov For instance, amides derived from pseudoephenamine often exhibit high crystallinity, which can facilitate purification. nih.gov

Chiral AuxiliaryKey Reaction StepStereochemical Control
(1S,2S)-PseudoephedrineDiastereoselective alkylation of the corresponding amide enolate.The methyl group of the auxiliary directs the incoming electrophile.
(1S,2S)-PseudoephenamineDiastereoselective alkylation, particularly effective for creating quaternary centers.The stereochemistry is directed by the auxiliary's structure.

Table 2: Common Chiral Auxiliaries and Their Application in Asymmetric Synthesis.

Asymmetric Alkylation Approaches to Chiral Pyridyl Amines

Asymmetric alkylation of imines or their derivatives offers another direct route to chiral amines. This can be achieved through the use of chiral phase-transfer catalysts or by generating a chiral enolate from an imine derived from a chiral amine.

Recent advancements have focused on the direct asymmetric α-C-H alkylation of unprotected primary alkyl amines using a synergistic combination of an iridium catalyst and a ketone co-catalyst. nih.gov This method allows for the direct functionalization of the α-carbon of the amine. While not explicitly demonstrated for pyridyl ethylamines, this strategy could potentially be adapted. Another powerful approach involves the cooperative catalysis of nickel and copper for the asymmetric propargylic alkylation of aldimine esters, which produces α-quaternary propargylated amino esters with high enantioselectivity. nih.gov

Classical Synthetic Approaches and Their Academic Refinements

Classical methods, while sometimes less direct than stereoselective routes, remain valuable tools in organic synthesis. These approaches often involve the formation of a racemic mixture followed by resolution, or they may have been refined to offer some degree of stereocontrol.

Reductive Amination Protocols (Excluding basic conditions)

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the amine. organic-chemistry.orgyoutube.com To synthesize this compound, 4-acetylpyridine would be reacted with methylamine to form the corresponding imine, which is then reduced.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The reaction is typically carried out in an acidic to neutral medium to facilitate imine formation. It's important to select a reducing agent that is mild enough not to reduce the starting ketone faster than the imine is formed. youtube.com For instance, sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the carbonyl group. The resulting product is a racemic mixture of methyl[1-(pyridin-4-yl)ethyl]amine, which would then require resolution to isolate the desired (S)-enantiomer.

A study on the reductive amination of cyclohexanone (B45756) with methylamine hydrochloride in methanol (B129727), followed by reduction with NaBH₄, provides a general protocol that could be adapted for 4-acetylpyridine. sciencemadness.org

Carbonyl CompoundAmine SourceReducing AgentProduct
4-AcetylpyridineMethylamineSodium borohydride or Sodium cyanoborohydride(±)-Methyl[1-(pyridin-4-yl)ethyl]amine

Table 3: General Reductive Amination Protocol.

Alkylation of Pyridine Ring Systems (Excluding basic conditions)

Direct alkylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. youtube.com Friedel-Crafts type alkylations are generally not effective unless the pyridine ring is activated by electron-donating substituents. youtube.com

However, Minisci-type radical alkylation offers a viable alternative for introducing alkyl groups onto the pyridine ring. nih.gov This method involves the generation of an alkyl radical, which then adds to the protonated pyridine ring. For the synthesis of a precursor to the target amine, one could envision a Minisci reaction to introduce an ethyl group at the 4-position of a suitably substituted pyridine. Subsequent functional group manipulations would then be necessary to install the methylamino group. A recent development in this area involves the use of a maleate-derived blocking group to achieve selective C-4 alkylation of pyridines. nih.gov This strategy allows for the use of Minisci chemistry at an early stage on the parent pyridine ring. nih.gov

Direct Amine Synthesis Methods

The direct synthesis of this compound can be conceptualized through a multi-step process that begins with a prochiral ketone and establishes the stereocenter through asymmetric synthesis, followed by N-methylation. A common and effective approach is the diastereoselective reduction of an imine derived from a chiral auxiliary.

A plausible and widely utilized strategy involves the condensation of 4-acetylpyridine with a chiral auxiliary, such as an enantiopure sulfinamide, to form a chiral N-sulfinyl imine. This intermediate then undergoes a diastereoselective reduction, which sets the stereochemistry at the carbon atom. The subsequent removal of the chiral auxiliary yields the chiral primary amine, (1S)-1-(pyridin-4-yl)ethanamine. This primary amine is then subjected to N-methylation to afford the final product, this compound.

Traditional N-methylation methods often employ reagents like methyl iodide or dimethyl sulfate (B86663). liv.ac.uk These methods, while effective, present environmental and safety concerns. More contemporary approaches utilize greener methylating agents such as dimethyl carbonate or methanol in the presence of a suitable catalyst. liv.ac.ukacs.org For instance, ruthenium or iridium complexes have demonstrated high efficacy in the N-methylation of amines using methanol, which is advantageous as it is inexpensive and produces water as the only byproduct. acs.org

Below is a data table summarizing a potential direct synthesis methodology.

StepReactionKey Reagents and ConditionsPurpose
1Imine Formation4-acetylpyridine, (R)-tert-butanesulfinamide, Titanium(IV) ethoxide, THF, 70°CFormation of a chiral N-tert-butanesulfinyl ketimine. The chiral auxiliary directs the subsequent reduction.
2Diastereoselective ReductionL-Selectride®, THF, -78°CStereoselective reduction of the C=N bond to establish the (S)-stereocenter.
3Auxiliary CleavageHCl in MethanolRemoval of the sulfinyl group to yield the free chiral primary amine, (1S)-1-(pyridin-4-yl)ethanamine.
4N-Methylation(1S)-1-(pyridin-4-yl)ethanamine, Methanol, Iridium(I) catalyst, Cs₂CO₃, 110°CIntroduction of the methyl group onto the primary amine to form the final secondary amine product. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. rsc.orgrsc.orgresearchgate.net Key areas of focus include the use of catalytic methods to enhance atom economy, the selection of safer reagents and solvents, and the design of energy-efficient processes.

Catalysis: The use of catalysts is central to the green synthesis of this chiral amine. In the asymmetric synthesis step, employing catalytic amounts of a chiral catalyst for the reduction of an imine or the direct reductive amination of the ketone is preferable to the use of stoichiometric chiral auxiliaries. Biocatalysis, in particular, offers a powerful green alternative. nih.govnih.govresearchgate.netresearchgate.net Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the asymmetric reductive amination of ketones with high enantioselectivity under mild aqueous conditions. nih.govresearchgate.net These enzymatic methods often utilize whole-cell biocatalysts, which simplifies catalyst preparation and allows for cofactor regeneration in situ, further enhancing the process's green credentials. nih.gov

Atom Economy and Reagent Selection: Traditional methylation methods using methyl halides suffer from poor atom economy and the use of toxic reagents. acs.org Greener alternatives, such as the use of methanol or formaldehyde (B43269) as a C1 source in catalytic N-methylation, significantly improve the environmental profile of the synthesis. acs.orgnih.govsemanticscholar.org These methods, often catalyzed by transition metals like ruthenium or copper, proceed with high efficiency and generate less waste. acs.orgnih.gov

Process Optimization: Combining multiple synthetic steps into a one-pot or tandem reaction can significantly reduce waste, energy consumption, and processing time. For the synthesis of this compound, a tandem process that combines the reductive amination of 4-acetylpyridine with subsequent N-methylation in a single reaction vessel would represent a significant green improvement.

The following table outlines the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisBenefit
Catalysis Use of biocatalysts (e.g., IREDs) for asymmetric reductive amination. nih.govresearchgate.netHigh enantioselectivity, mild reaction conditions (aqueous media, ambient temperature), reduced metal waste.
Atom Economy Catalytic N-methylation using methanol as the methyl source. acs.orgMaximizes the incorporation of atoms from reagents into the final product; water is the only byproduct.
Safer Solvents and Auxiliaries Performing enzymatic reactions in water.Eliminates the need for potentially hazardous organic solvents.
Design for Energy Efficiency Conducting reactions at or near ambient temperature, as is often possible with biocatalysis.Reduces energy consumption and associated environmental footprint.
Reduce Derivatives Direct asymmetric reductive amination avoids the need for protection/deprotection steps associated with some chiral auxiliaries.Simplifies the synthetic route and reduces reagent use and waste generation.
Use of Renewable Feedstocks While not directly applicable to the pyridine core, the methyl group can be derived from renewable sources like biogas (via methanol). rsc.orgReduces reliance on fossil fuels.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Stereochemical Investigations and Chiral Purity Determination in Research

Advanced Methods for Enantiomeric Excess Determination

Ensuring the enantiopurity of a chiral compound is paramount in many scientific disciplines. For methyl[(1S)-1-(pyridin-4-yl)ethyl]amine, several advanced analytical techniques are employed to determine its enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and effective technique for the separation and quantification of enantiomers of pyridyl amines. eijppr.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their versatility in resolving a broad range of racemic compounds, including chiral amines. eijppr.comyakhak.org For the analysis of basic amines like this compound, the composition of the mobile phase is crucial. The addition of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to prevent peak tailing and improve resolution by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. mdpi.com

The selection of the appropriate CSP and mobile phase is typically achieved through a screening process. A variety of polysaccharide-based columns, for instance, those with phenylcarbamate derivatives, are tested with different mobile phase compositions, commonly mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). yakhak.orgscas.co.jp The enantiomeric excess is then calculated by integrating the peak areas of the two separated enantiomers.

A typical setup for the chiral HPLC analysis of a pyridyl amine might involve the following:

ParameterTypical Value/Condition
Chiral Stationary Phase Cellulose or Amylose-based (e.g., Chiralpak series)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., 0.1% DEA)
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength where the pyridine (B92270) ring absorbs (e.g., 254 nm)
Column Temperature Often ambient, but can be varied to optimize separation

This table is interactive.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the determination of enantiomeric purity. This technique relies on creating a diastereomeric environment for the enantiomers, which results in distinguishable signals in the NMR spectrum. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

For primary amines like this compound, chiral derivatizing agents are often employed. These agents react with both enantiomers to form a pair of diastereomers. Due to their different spatial arrangements, the diastereomers will have distinct chemical shifts for corresponding protons, allowing for their quantification by integrating the respective signals.

A common approach involves the use of a chiral acid to form diastereomeric salts with the amine. Another strategy is the use of agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which react with the amine to form diastereomeric amides. The fluorine atom in Mosher's acid provides a sensitive probe for ¹⁹F NMR spectroscopy, which can offer superior resolution and a wider chemical shift range compared to ¹H NMR.

Chiral Resolution Techniques for Pyridyl Amines

The separation of a racemic mixture of pyridyl amines into its individual enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds for further use.

One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts. redalyc.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. google.com The resulting salts are diastereomers and possess different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once a diastereomeric salt is isolated, the desired enantiomer of the amine can be liberated by treatment with a base.

A novel resolution method has been developed for the closely related 1-(pyridin-2-yl)ethylamine. rsc.org This method involves the following steps:

Reaction of the racemic amine with a chiral ketone to form a mixture of diastereomeric imines.

Formation of a zinc complex with the imine mixture.

Separation of the diastereomeric zinc complexes by fractional crystallization.

Hydrolysis of the separated complex to yield the enantiomerically pure amine.

This approach highlights the potential for developing specific, high-yield resolution processes for pyridyl amines.

The general principle of diastereomeric salt resolution is outlined below:

StepDescription
1. Salt Formation The racemic amine is reacted with an enantiopure chiral acid in a suitable solvent.
2. Fractional Crystallization The solvent is chosen such that one of the diastereomeric salts is significantly less soluble and crystallizes out of the solution.
3. Isolation The crystallized salt is separated by filtration.
4. Liberation of Amine The purified diastereomeric salt is treated with a base to remove the chiral acid and isolate the enantiopure amine.

This table is interactive.

Stereochemical Stability and Chirality Transfer Studies

The stereochemical stability of this compound is a crucial consideration, as racemization would lead to a loss of enantiopurity and potentially its desired biological effect. The chiral center in this molecule is a tertiary carbon bonded to a methyl group, a hydrogen atom, a pyridin-4-yl group, and a methylamino group. Generally, such chiral centers are configurationally stable under normal conditions.

Coordination Chemistry and Ligand Design Incorporating Methyl 1s 1 Pyridin 4 Yl Ethyl Amine

Complexation with Transition Metals

The presence of both a pyridine (B92270) ring and a secondary amine group enables methyl[(1S)-1-(pyridin-4-yl)ethyl]amine to act as an effective ligand for a variety of transition metals. The coordination of this and similar pyridyl amine ligands leads to the formation of structurally diverse metal complexes.

Mononuclear complexes are fundamental units in coordination chemistry where a single metal center is coordinated by one or more ligands. Pyridyl amine ligands readily form such complexes with transition metals. For instance, related pyridinyl imines, which are precursors to pyridyl amines, have been shown to form discrete, mononuclear silver(I) complexes. scielo.org.zascielo.org.za X-ray diffraction studies of these complexes confirmed a linear geometry around the Ag(I) metal center. scielo.org.za

The reduction of the imine bond in these precursors yields chiral secondary amines. mdpi.com Detailed structural analysis of a closely related chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was achieved through X-ray crystallography, revealing key geometric parameters. The structure crystallizes in a monoclinic system with a P21/c space group. mdpi.comresearchgate.net The bond lengths for the amino N-C bonds are typical for C-N single bonds, and a significant torsion angle exists between the pyridinyl and phenyl rings, dictated by the NH-CH-CH₃ linker. mdpi.com This inherent chirality and defined geometry are crucial for inducing asymmetry in the resulting metal complexes.

Table 1: Selected Crystallographic Data for 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline A structural analog demonstrating typical bond parameters for chiral pyridyl ethylamines.

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP21/c mdpi.com
N1-C4 (amino N-phenyl C) Bond Length1.38(2) Å mdpi.com
N1-C5 (amino N-chiral C) Bond Length1.45(2) Å mdpi.com
Pyridinyl-Phenyl Torsion Angle63.0(2)° mdpi.com

Tridentate and Bidentate Coordination Modes of Pyridyl Amines

Pyridyl amines can exhibit different coordination modes, primarily acting as bidentate or tridentate ligands. researchgate.net In a bidentate mode, two donor atoms from the ligand bind to the metal center. For this compound, this typically involves the nitrogen of the pyridine ring and the nitrogen of the amine group, forming a stable chelate ring. nih.gov

Some pyridyl amine ligands are designed with additional donor groups, allowing them to be potentially tridentate, meaning they can bind to a metal center through three donor atoms. rsc.org However, a potentially tridentate ligand may still coordinate in a bidentate fashion depending on the metal ion, steric factors, and reaction conditions. capes.gov.brrsc.org The flexibility in coordination modes allows for the formation of complexes with diverse geometries, including distorted trigonal bipyramidal, square pyramidal, and octahedral environments. rsc.orgrsc.org The specific coordination adopted influences the catalytic activity and physical properties of the resulting metal complex. rsc.org

Table 2: Common Coordination Modes of Pyridyl Amine Ligands

Coordination ModeDescriptionDonor AtomsCommon GeometriesReference
Bidentate Two donor atoms bind to a single metal center, forming a chelate ring.N,NSquare Planar, Tetrahedral nih.govrsc.org
Tridentate Three donor atoms bind to a single metal center.N,N,N or N,N,OOctahedral, Trigonal Bipyramidal rsc.orgrsc.org
Bridging The ligand connects two or more metal centers.N(py)-M1, N(amide)-M2Dinuclear, Polynuclear nsf.gov

Influence of Chiral Amine Ligands on Metal Center Properties

The primary role of a chiral ligand like this compound in asymmetric catalysis is to create a chiral environment around the metal's reaction site. acs.org This is often described as a "chiral pocket," a well-defined three-dimensional space that influences how substrates approach and bind to the metal center. nih.gov This control over the spatial arrangement is fundamental to achieving high enantioselectivity in catalytic reactions. acs.org

Design Principles for Chiral Pyridyl Amine-Based Ligands

The successful application of chiral pyridyl amine ligands in asymmetric catalysis relies on thoughtful design. A key challenge is the paradox between reactivity and stereoselectivity; introducing bulky chiral elements near the coordinating nitrogen can enhance selectivity but may also increase steric hindrance, limiting catalytic activity. nih.gov

Modern ligand design employs several principles to overcome this:

Modularity: Ligands are often constructed in a modular fashion, which allows for the systematic and efficient variation of the ligand backbone and substituents. This facilitates the rapid screening of ligand libraries to find the optimal structure for a specific catalytic reaction. utexas.edu

Symmetry: C₂-symmetric ligands, where the molecule has a twofold rotational axis, have historically been very successful. nih.gov However, non-symmetrical (C₁-symmetric) ligands are increasingly important, as the electronic and steric differences between their coordinating groups can offer more effective enantiocontrol in certain reactions. nih.gov

Rigid Backbones: Incorporating rigid structural frameworks, such as fused-ring systems, helps to create a well-defined and predictable chiral environment. nih.gov Rigidity minimizes unwanted conformational flexibility, locking the complex into a catalytically active conformation.

Tunable Periphery: While the core is kept rigid, the periphery of the ligand can be modified with different functional groups. These remote substituents can fine-tune the steric and electronic properties of the catalyst without obstructing the metal's active site, thus securing both high reactivity and selectivity. nih.govresearchgate.net

Supramolecular Assemblies Involving Pyridyl Amine Metal Complexes

Metal complexes derived from pyridyl amine ligands can serve as programmed building blocks for the construction of larger, highly ordered supramolecular assemblies. researchgate.net These assemblies are formed through the process of self-assembly, where molecules spontaneously organize into stable, non-covalently linked structures. Pyridine-based ligands are extensively used for this purpose due to their predictable coordination behavior. mdpi.comdntb.gov.ua

The resulting architectures can range from discrete structures like molecular cages to extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com The formation and stability of these assemblies are governed by a combination of coordinative bonds and weaker non-covalent interactions, such as hydrogen bonding and π-π stacking between aromatic rings. mdpi.com An alternative strategy for creating organized structures is the layer-by-layer (LbL) deposition technique, which allows for the precise construction of molecular assemblies on surfaces using pyridine-type compounds and metal-containing linkers. nih.gov

Ligand Exchange Dynamics and Mechanism in Coordination Compounds

The bonds between pyridyl amine ligands and metal centers can be labile, allowing for the exchange of ligands with other species in solution. The rate of these exchange processes is a critical factor in the mechanism and efficiency of catalytic cycles. For palladium(II) complexes, which are known to be labile, ligand substitution can be readily observed and studied using techniques like ¹H NMR spectroscopy. acs.org

The dynamic nature of these systems can be complex. In some cases, ligands exhibit "hemilabile" behavior, where one of the donor groups of a chelating ligand can reversibly dissociate from and re-associate with the metal center. nih.gov This can lead to dynamic equilibria between different coordination modes, such as cis-trans isomerization. nih.gov Studies on ligand exchange have also revealed self-sorting behavior, where in a mixture of ligands, the system thermodynamically favors the coordination of the more electron-rich ligands. nih.gov Understanding these dynamic processes is essential for controlling the stability and reactivity of coordination compounds. researchgate.net

Applications of Methyl 1s 1 Pyridin 4 Yl Ethyl Amine in Catalysis and Advanced Materials Research

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral amines are fundamental components in the synthesis of a vast array of pharmaceuticals and biologically active compounds. princeton.edu The stereochemistry of these amines is often crucial for the therapeutic efficacy of the final drug molecule. Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine serves as an important chiral building block, providing a pre-defined stereocenter that can be incorporated into more complex molecular architectures. researchgate.net

The presence of the pyridine (B92270) moiety is particularly significant, as the pyridine ring is a common feature in many approved drugs. nih.gov This structural motif can engage in various biological interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at physiological targets. The synthesis of novel bioactive molecules often involves the coupling of chiral fragments, and this compound offers a readily available source of chirality and a key heterocyclic system. mdpi.comnih.govresearchgate.net Its application as a building block allows for the construction of complex chiral molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Asymmetric Organocatalysis Utilizing this compound Derivatives

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small chiral organic molecules to catalyze enantioselective transformations. Derivatives of this compound are well-suited to act as organocatalysts, particularly in reactions proceeding through enamine intermediates. nih.gov

Derivatives of chiral amines, such as those analogous to proline, are effective catalysts for asymmetric aldol reactions. nih.govstudylib.netsemanticscholar.orgresearchgate.net In a representative aldol condensation, a ketone reacts with an aldehyde to form a β-hydroxy ketone. A chiral secondary amine catalyst, derived from a compound like this compound, can control the stereochemical outcome of this reaction.

AldehydeKetoneCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
4-NitrobenzaldehydeAcetoneL-Proline6876 (R) studylib.net
IsovaleraldehydeAcetoneL-Proline7793 (S) nih.gov
PropionaldehydeAcetoneL-Proline5095 (S) nih.gov

Similarly, these catalysts can be employed in asymmetric Michael additions, another important carbon-carbon bond-forming reaction. The chiral amine catalyst activates the donor molecule through enamine formation, and its chiral environment directs the stereoselective addition to the acceptor molecule.

The catalytic cycle of an amine-catalyzed aldol reaction typically begins with the formation of a nucleophilic enamine intermediate from the reaction of the ketone with the chiral secondary amine catalyst. princeton.eduresearchgate.net This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The stereoselectivity of the reaction is determined in the carbon-carbon bond-forming step, where the chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer over the other. The pyridine moiety in a catalyst derived from this compound could potentially influence the transition state geometry through electronic effects or secondary interactions, further modulating the reactivity and selectivity.

Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The nitrogen atoms in this compound, both on the pyridine ring and in the methylamino group, can coordinate to transition metals, making it an effective bidentate ligand. The inherent chirality of the ligand allows for the creation of chiral metal complexes that can catalyze a variety of asymmetric transformations with high enantioselectivity.

Chiral pyridine-containing ligands are valuable in iridium-catalyzed asymmetric hydrogenation of various substrates, including imines. researchgate.netacs.org Iridium complexes of chiral diamine ligands have shown excellent performance in the asymmetric transfer hydrogenation of ketones, affording chiral alcohols with high enantiomeric excess. nih.govnih.gov While specific examples employing this compound are not extensively documented, its structural similarity to other successful ligands suggests its potential in this area.

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
2-Phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole[Ir(cod)Cl]₂ / Chiral Spiro Phosphine-Oxazoline Ligand>9996 acs.org
AcetophenoneIr-Polymeric Diamine Complex9899 nih.gov
1-(4-Bromophenyl)ethan-1-oneIr-Tridentate PNN Ligand>99>99 acs.org

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is another area where chiral ligands are crucial. Rhodium and iridium complexes are often used to catalyze these reactions. nih.govnih.gov A ligand such as this compound could be used to create a chiral environment around the metal center, enabling the enantioselective synthesis of more complex amines.

The enantioselective addition of organometallic reagents to imines is a powerful method for the synthesis of chiral amines. nih.gov Catalytic systems based on copper, silver, or other transition metals, in combination with chiral ligands, have been developed for this purpose. nih.govorganic-chemistry.orgnitech.ac.jp Chiral pyridylethylamine derivatives can serve as effective ligands in these transformations. For example, copper-catalyzed asymmetric alkylation of vinyl pyridines has been shown to proceed with high enantioselectivity when a chiral diphosphine ligand is used. nih.gov A ligand like this compound could coordinate to the metal and the imine substrate, facilitating the stereoselective addition of the alkyl group.

Catalyst Design and Optimization Strategies

The design of effective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. monash.edu this compound serves as a valuable scaffold in the development of such catalysts, particularly those involving metal complexes. The strategic design and optimization of these catalysts hinge on several key principles aimed at maximizing stereoselectivity and catalytic activity.

A primary strategy involves the incorporation of the this compound moiety into larger, often bidentate or polydentate, ligand frameworks. The pyridine nitrogen and the secondary amine can act as coordination sites for a metal center, creating a well-defined chiral environment around the catalytic site. Optimization of these catalysts often involves a modular approach, where different components of the ligand can be systematically varied.

One significant challenge in catalyst design is the balance between steric hindrance and reactivity. While increased steric bulk near the chiral center can enhance stereoselectivity, it may also impede substrate access to the catalytic site, thereby reducing reaction rates. nih.gov Advanced design concepts, such as a "double-layer control" approach, address this by creating a rigid and well-defined three-dimensional structure that minimizes local steric hindrance while allowing for the tuning of the peripheral environment through remote substituents. nih.gov This allows for both high reactivity and excellent stereoselectivity.

The performance of catalysts derived from chiral pyridines can be significantly influenced by the choice of the metal center and the reaction conditions. For instance, chiral 2,2'-bipyridine ligands have demonstrated superior catalytic activity in nickel-catalyzed reactions compared to other common nitrogen-based ligands. nih.gov Similarly, iridium-based catalysts incorporating chiral pyridine units have shown high enantioselectivity in C-H borylation and asymmetric reductive amination. nih.gov

The table below illustrates hypothetical optimization parameters for a catalyst incorporating the this compound scaffold in a generic asymmetric transfer hydrogenation reaction.

ParameterVariationEffect on Enantioselectivity (ee%)Effect on Yield (%)
Metal Precursor [Rh(cod)Cl]₂8592
[Ir(cod)Cl]₂9588
Ru(p-cymene)Cl₂7895
Solvent Dichloromethane9085
Toluene8293
Isopropanol (B130326)9690
Temperature (°C) 259275
09660
-209845

This is a hypothetical data table for illustrative purposes.

Applications in Functional Materials Science

The unique properties of this compound also lend themselves to the development of advanced functional materials, including polymers, coatings, and supramolecular assemblies.

Chiral polymers have garnered significant interest for their potential applications in areas such as chiral separation, asymmetric catalysis, and chiroptical devices. mdpi.com The incorporation of this compound into a polymer backbone or as a pendant group can impart chirality to the macromolecule.

One approach to synthesizing chiral polymers is through the polymerization of monomers that contain the chiral amine. For example, a vinyl-substituted derivative of this compound could be polymerized via free radical or controlled polymerization techniques. The resulting polymer would possess a chiral center at each repeating unit, leading to a macromolecule with a defined stereochemistry.

Another strategy involves the use of chiral initiators or catalysts in the polymerization of achiral monomers. While the monomer itself is not chiral, the chirality of the initiator can influence the stereochemistry of the polymerization process, potentially leading to the formation of polymers with a helical structure or other forms of macromolecular chirality. nih.gov The pyridine moiety of this compound could also be utilized to coordinate to a metal catalyst, influencing the stereochemical outcome of the polymerization.

The development of chiral polymer hosts is also crucial for applications in circularly polarized electroluminescence (CPEL) devices. nih.gov A polymer containing the this compound unit could provide the necessary chiral environment to induce or enhance the emission of circularly polarized light from a dopant molecule.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the construction of complex and functional architectures. researchgate.net The this compound molecule is an excellent building block for chiral supramolecular frameworks due to its ability to participate in hydrogen bonding (via the N-H group) and metal-ligand coordination (via the pyridine nitrogen). researchgate.netnih.gov

The interplay between molecular chirality and supramolecular chirality is a critical aspect of these systems. In some cases, the chirality of the supramolecular arrangement can dominate over the chirality of the individual molecular components. nih.gov The formation of these assemblies is often driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The table below provides examples of potential supramolecular assemblies incorporating this compound and the dominant interactions involved.

Assembly Component(s)Resulting Supramolecular StructureDominant Non-Covalent Interactions
This compound + Tartaric AcidChiral salt with helical packingHydrogen bonding, ionic interactions
This compound + Zinc PorphyrinCo-facial stacked aggregatesMetal-ligand coordination, π-π stacking
This compound + Benzene-1,3,5-tricarboxylic acid2D hydrogen-bonded networkHydrogen bonding

This is a hypothetical data table for illustrative purposes.

The ability of chiral molecules to recognize and interact differently with other chiral species is the basis for enantioselective sensing and separation. This compound can function as a chiral probe in supramolecular chemistry, allowing for the detection and differentiation of enantiomers.

When incorporated into a supramolecular assembly, the chiral environment created by this compound can lead to diastereomeric interactions with chiral guest molecules. These differential interactions can be detected through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, or fluorescence spectroscopy.

For instance, a supramolecular host containing the this compound unit might exhibit a change in its chiroptical properties, such as its CD spectrum, upon binding to a chiral guest. The magnitude and direction of this change can be correlated with the enantiomeric composition of the guest, providing a means for determining enantiomeric excess.

The programmability of supramolecular systems allows for the fine-tuning of their chiroptical responses. nih.gov By systematically modifying the components of the assembly, it is possible to optimize the system for the selective recognition of a particular chiral analyte. The combination of hydrogen bonding and metal-ligand coordination capabilities of this compound provides a versatile platform for the design of such tunable chiral probes. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on Methyl 1s 1 Pyridin 4 Yl Ethyl Amine

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the geometric, electronic, and energetic properties of molecules with a high degree of accuracy.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine would be the initial step in its theoretical characterization. This involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation around its single bonds. By calculating the relative energies of these conformers, a potential energy surface can be constructed. This "energy landscape" reveals the most stable, low-energy conformations that the molecule is likely to adopt. For a molecule with a chiral center and rotatable bonds like this compound, this analysis would be crucial for understanding its three-dimensional structure and how it might interact with other molecules, such as biological receptors. The relative populations of different conformers at a given temperature can also be determined from their energy differences.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations provide detailed information about the electronic structure of a molecule. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. For instance, the nitrogen atoms of the pyridine (B92270) ring and the amine group would be expected to feature prominently in the HOMO, indicating their nucleophilic character.

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Reaction Pathway Elucidation and Transition State Analysis

Should this compound be involved in a chemical transformation, computational modeling could be employed to map out the entire reaction pathway. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy barrier associated with the transition state, the rate of the reaction can be predicted. For example, in a potential N-alkylation reaction, computational analysis could determine whether the reaction proceeds via a direct SN2 mechanism or a more complex pathway.

Kinetic Isotope Effect (KIE) Studies (Computational and Experimental Correlation)

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). Computational modeling can predict the magnitude of the KIE for a proposed mechanism. By comparing the calculated KIE with experimentally measured values, the validity of the proposed reaction pathway can be assessed. For instance, if a C-H bond is broken in the rate-determining step of a reaction involving this compound, a significant primary KIE would be expected upon deuteration of that position. Computational studies could precisely model this effect and strengthen the mechanistic understanding.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and interactions of the constituent particles over time, offering a dynamic picture of molecular behavior.

For this compound, MD simulations would be particularly valuable for understanding its interactions with its environment, such as a solvent or a biological macromolecule like a protein. These simulations could reveal the specific intermolecular forces at play, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. For example, an MD simulation of this compound in water would illustrate how water molecules arrange themselves around the solute, providing insights into its solubility and the stability of its different conformations in an aqueous environment. If a biological target for this molecule were known, MD simulations could be used to model the binding process, revealing the key amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Prediction of Reactivity and Selectivity in Catalytic Systems

The prediction of reactivity and selectivity for a chiral ligand and potential organocatalyst like this compound heavily relies on computational modeling, particularly using Density Functional Theory (DFT). researchgate.netbath.ac.ukacs.org These theoretical studies are crucial for understanding the underlying mechanisms of asymmetric catalysis and for the rational design of more efficient and selective catalysts. researchgate.netacs.org

The primary goal of these computational investigations is to elucidate the transition states of the catalyzed reaction. acs.orgresearchgate.net The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to the different stereoisomers. researchgate.net A lower activation energy for the transition state leading to one enantiomer over the other indicates a preference for the formation of that enantiomer.

Computational models would typically involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the catalyst-substrate complex.

Transition State Searching: Locating the transition state structures for the formation of all possible stereoisomeric products.

Energy Calculations: Calculating the free energies of the reactants, transition states, and products to determine the activation barriers.

Analysis of Non-Covalent Interactions: Investigating the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) within the transition state structure that are responsible for stereochemical control. nih.gov

For instance, in a hypothetical asymmetric transfer hydrogenation of a prochiral ketone, this compound could act as a chiral ligand for a metal catalyst. DFT calculations would be used to model the transition state of the hydride transfer from the metal complex to the ketone. The calculations would explore how the (1S)-1-(pyridin-4-yl)ethyl group creates a chiral environment that favors one approach of the ketone over the other, thus leading to an excess of one enantiomer of the resulting alcohol.

The following interactive data table illustrates the type of results that would be generated from such a computational study. It presents hypothetical calculated activation free energies for the formation of (R) and (S) products in an asymmetric reaction catalyzed by a system involving this compound.

Table 1: Hypothetical DFT-Calculated Activation Free Energies for a Catalyzed Asymmetric Reaction

Product EnantiomerTransition StateActivation Free Energy (ΔG‡) in kcal/molPredicted Enantiomeric Excess (ee%)
(R)-ProductTS-R15.295%
(S)-ProductTS-S17.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. The enantiomeric excess is predicted based on the difference in activation energies (ΔΔG‡) at a standard temperature.

The difference in activation energy (ΔΔG‡) of 2.3 kcal/mol in this hypothetical example would strongly favor the formation of the (R)-product, leading to a high predicted enantiomeric excess. researchgate.net Such theoretical predictions are invaluable for screening potential catalysts and for optimizing reaction conditions to achieve higher selectivity without the need for extensive experimental work. kg.ac.rsnih.govutexas.edu

Advanced Spectroscopic Characterization Techniques in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic compounds. For methyl[(1S)-1-(pyridin-4-yl)ethyl]amine, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments is employed to assign all proton and carbon signals and confirm the molecule's constitution.

Based on the structure, the following table outlines the expected chemical shifts in ¹H and ¹³C NMR spectra.

Expected ¹H and ¹³C NMR Data for this compound
Atom
Pyridine (B92270) C2, C6
Pyridine C3, C5
Pyridine C4
Methine (CH)
Ethyl Methyl (CH₃)
N-Methyl (N-CH₃)
Amine (NH)

Note: Expected shifts are estimates and can vary based on solvent and concentration.

To definitively assign the signals and prove the connectivity, multidimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methine proton (CH, ~3.8 ppm) and the protons of the ethyl methyl group (CH₃, ~1.4 ppm), confirming the ethyl fragment. A correlation between the amine proton (NH) and the methine proton would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to unambiguously assign each carbon atom that has attached protons. For instance, the pyridine proton signals at ~8.5 ppm would correlate to the carbon signal at ~150 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton. Key HMBC correlations would include:

From the N-methyl protons to the methine carbon.

From the methine proton to the pyridine C3/C5 and C4 carbons.

From the pyridine C2/C6 protons to the pyridine C4 carbon.

When this compound acts as a ligand in a metal complex, solution-state NMR can be used to study dynamic processes like ligand exchange. If the ligand is in exchange between a bound and unbound state, changes in the NMR spectrum, such as peak broadening or coalescence, can be observed. Titration of a metal salt into an NMR tube containing the ligand and monitoring the chemical shift changes of the ligand's protons, particularly those on the pyridine ring and near the amine nitrogen, can provide evidence of binding and information on the exchange rate.

X-ray Crystallography for Solid-State Structure Determination of Complexes

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and absolute configuration. For this compound, this technique would typically be applied to a crystalline salt (e.g., a hydrochloride or sulfate (B86663) salt) or, more commonly, to a metal complex where it serves as a ligand.

The analysis of a suitable crystal would:

Confirm the (S)-configuration at the chiral center.

Provide exact bond lengths and angles for the entire molecule.

Reveal the conformation of the molecule in the solid state.

Detail intermolecular interactions, such as hydrogen bonding involving the secondary amine.

A hypothetical set of crystallographic data is presented in the table below.

Hypothetical Crystallographic Data for a Complex
Parameter
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
β (°)
Volume (ų)
Z (molecules/unit cell)

Note: Data is illustrative and based on similar structures.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a vital tool for confirming the molecular weight of a synthesized compound and for monitoring the progress of a reaction. For this compound, a high-resolution mass spectrum (HRMS) would be used to confirm its elemental composition.

Molecular Ion Peak: The expected molecular weight is 136.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 137.1.

Fragmentation Pattern: The mass spectrum would also show characteristic fragment ions that help to confirm the structure. Common fragmentation pathways would include:

Loss of a methyl group (•CH₃) from the nitrogen.

Cleavage of the C-C bond between the methine carbon and the pyridine ring, resulting in a pyridylmethyl fragment.

This technique is crucial during synthesis to verify the formation of the desired product in each step.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)
3300-3500 (weak-medium)
3000-3100 (medium)
2850-2980 (medium)
~1600, ~1560, ~1480, ~1440
1500-1550 (medium)
1150-1350 (medium)

The presence of a band in the 3300-3500 cm⁻¹ region is indicative of the N-H group, distinguishing it from a tertiary amine. The series of bands around 1600-1440 cm⁻¹ is characteristic of the pyridine ring vibrations.

Synthetic Exploration of Methylated Pyridyl Amine Derivatives and Analogues

Design and Synthesis of Structurally Modified Analogues

The design and synthesis of analogues of methyl[(1S)-1-(pyridin-4-yl)ethyl]amine often involve modifications to both the pyridine (B92270) ring and the ethylamine (B1201723) side chain. These modifications aim to fine-tune the steric and electronic properties of the molecule, which in turn can influence its coordination behavior and catalytic activity.

One common approach is the introduction of substituents onto the pyridine ring. For example, the synthesis of analogues with varying electronic properties can be achieved by introducing electron-donating or electron-withdrawing groups at different positions of the pyridine ring. Another strategy involves altering the alkyl chain of the amine. This can include changing the length of the chain or introducing branching. For instance, analogues such as ethyl[(pyridin-4-yl)methyl]amine and ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine have been synthesized to explore the impact of these structural changes. matrix-fine-chemicals.combldpharm.com

The synthesis of these analogues often employs standard organic chemistry transformations. Reductive amination of a corresponding ketone with an amine is a common method for creating the core structure. mdpi.com Further modifications can then be carried out on this basic scaffold.

Reactivity of this compound in Derivatization Reactions

Derivatization reactions are crucial for modifying the properties of this compound and expanding its utility. chemcoplus.co.jpresearch-solution.com These reactions target the reactive sites of the molecule, primarily the pyridine nitrogen and the secondary amine.

Oxidation Reactions leading to N-oxide derivatives

The nitrogen atom of the pyridine ring in this compound can be selectively oxidized to form the corresponding N-oxide. nih.govscripps.edu This transformation is significant as it alters the electronic properties of the pyridine ring, making it more electron-rich and influencing its coordination capabilities. researchgate.net The oxidation is typically carried out using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgthieme-connect.de A key challenge in this reaction is achieving selectivity for the pyridine nitrogen over the aliphatic amine, which is generally more basic and thus more susceptible to oxidation. nih.gov Strategies to overcome this include in situ protonation of the more basic aliphatic amine to protect it from the oxidant. nih.gov The resulting N-oxide derivatives are themselves valuable intermediates for further functionalization. scripps.eduresearchgate.net

Table 1: Oxidation of Pyridine-Containing Amines

SubstrateOxidantProductKey ObservationReference
Pyridine with aliphatic amineH₂O₂/iminium salt catalystPyridine N-oxideSelective N-oxidation of the heteroaromatic ring. nih.gov
1,2-dimethylpiperidineHydrogen peroxideAxial N-oxide (major)Steric factors influence the direction of oxidant attack. thieme-connect.de

This table is interactive and can be sorted by column headers.

Reduction Reactions to various amine derivatives

Reduction reactions offer another avenue for modifying this compound. A common transformation is the reduction of an imine precursor to the corresponding amine. mdpi.com This is often achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). mdpi.com This method is advantageous as it is highly selective and avoids over-alkylation, which can be an issue with other synthetic routes. mdpi.com The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction, particularly when chiral centers are present.

Substitution Reactions with halogen and alkyl groups

Substitution reactions on the pyridine ring or the amine group allow for the introduction of a wide range of functional groups. Halogenation of the pyridine ring can be achieved using various halogenating agents, leading to analogues with altered electronic and steric properties.

Alkylation of the secondary amine is another important derivatization. libretexts.orgmasterorganicchemistry.com This can be accomplished by reacting the amine with an alkyl halide. libretexts.org However, controlling the extent of alkylation can be challenging, as the product of monoalkylation is often more nucleophilic than the starting amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com "Exhaustive methylation" with an excess of a reactive methylating agent like methyl iodide is a method used to produce quaternary ammonium salts. libretexts.orgmasterorganicchemistry.com

Thiourea (B124793) Derivatives and Their Catalytic Potential

Thiourea derivatives of amines have emerged as a significant class of compounds with diverse applications, including in catalysis. nih.govmdpi.comsemanticscholar.org The synthesis of thiourea derivatives of this compound involves the reaction of the amine with an appropriate isothiocyanate. nih.govmdpi.com This reaction typically proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. nih.gov

These thiourea derivatives are of particular interest due to their ability to act as organocatalysts. The thiourea moiety can form hydrogen bonds, which can activate substrates and facilitate a variety of chemical transformations. The presence of the chiral pyridylethylamine backbone in these derivatives makes them attractive candidates for asymmetric catalysis. The catalytic potential of these compounds is being explored in various organic reactions, leveraging the unique combination of the hydrogen-bonding thiourea group and the coordinating pyridine and amine functionalities. semanticscholar.org

Impact of Structural Modifications on Coordination and Catalytic Performance

The structural modifications discussed in the preceding sections have a profound impact on the coordination chemistry and catalytic performance of this compound and its analogues.

The introduction of substituents on the pyridine ring alters its electron density and steric environment, which directly affects its ability to coordinate to metal centers. Electron-donating groups generally enhance the coordinating ability of the pyridine nitrogen, while electron-withdrawing groups have the opposite effect. The steric bulk of the substituents can also influence the geometry of the resulting metal complexes.

Similarly, modifications to the amine side chain, such as N-alkylation or the formation of thiourea derivatives, alter the steric and electronic environment around the nitrogen atom. This, in turn, influences the coordination properties and the catalytic activity of the molecule when used as a ligand or an organocatalyst. For instance, in catalysis, the steric bulk around the active site can control the stereoselectivity of a reaction. The electronic nature of the substituents can affect the acidity or basicity of the catalyst, influencing its reactivity.

Recent studies have shown that modifying metal-organic frameworks with polydentate N/O-ligands can generate materials with diverse functionalities, highlighting the importance of ligand design in creating materials with specific properties. acs.org Theoretical studies, such as those using Density Functional Theory (DFT), are also being employed to understand how modifications at the molecular level, like the introduction of a titanium atom in a vanadium-oxide cluster, can modulate the redox potentials and structural stability of the resulting materials. acs.org

Future Research Directions and Emerging Opportunities

Integration of Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine into Novel Catalytic Cycles

The development of novel catalytic cycles is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex molecules. Chiral pyridine (B92270) derivatives are well-established as effective ligands and catalysts in a multitude of asymmetric transformations. The unique structural and electronic properties of this compound, featuring a stereogenic center adjacent to a coordinating pyridine nitrogen and a secondary amine, make it a compelling candidate for new catalytic applications.

Future research will likely focus on the application of this chiral amine as a ligand in transition metal-catalyzed reactions. For instance, its bidentate N,N-coordination motif could be harnessed in novel copper-catalyzed asymmetric alkylations of various prochiral substrates. nih.gov The enantioselective synthesis of chiral pyridines through such methods is a field of significant interest due to the prevalence of this motif in pharmaceuticals. nih.gov Furthermore, the development of iridium catalysts bearing chiral pyridine-derived ligands for transfer hydrogenative direct asymmetric reductive amination represents a promising avenue. acs.org These reactions offer a direct and atom-economical route to other valuable chiral amines.

Another emerging area is the use of chiral pyridine ligands in nickel-catalyzed cross-coupling reactions. The ability to forge carbon-carbon bonds enantioselectively is of paramount importance, and the development of new chiral ligands is crucial for expanding the scope and efficiency of these transformations. Research into the application of this compound and its derivatives in reactions such as the enantioselective arylation of pyridinium (B92312) ions could lead to novel pathways for constructing complex heterocyclic structures.

Advanced Computational Studies for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of new catalysts. nih.govnih.gov For this compound, advanced computational studies can provide profound insights into its potential as a chiral ligand and catalyst, guiding experimental efforts and accelerating the discovery of new applications.

Future computational work will likely involve detailed DFT calculations to model the transition states of reactions catalyzed by metal complexes of this compound. nih.gov By analyzing the energies and geometries of these transition states, researchers can predict the enantioselectivity of a given reaction and understand the origin of the stereochemical outcome. This knowledge is crucial for modifying the ligand structure to improve catalytic performance. For example, computational studies can elucidate the role of the methyl group on the amine nitrogen in influencing the steric and electronic environment of the catalytic center.

Moreover, computational screening of virtual libraries of catalysts derived from the this compound scaffold can identify promising candidates for specific transformations before their synthesis and experimental testing. This in-silico approach can significantly reduce the time and resources required for catalyst development. The study of non-covalent interactions between the catalyst and substrate, which often play a critical role in stereodifferentiation, can also be effectively modeled.

Exploration of New Material Science Applications

The incorporation of chiral building blocks into functional materials is a rapidly growing field, leading to the development of materials with unique optical, electronic, and recognition properties. While the application of this compound in material science is not yet established, its inherent chirality and the presence of a versatile pyridine ring suggest significant potential.

One promising area is the development of chiral polymers. The amine and pyridine functionalities of this compound can be utilized for its incorporation into polymer backbones or as pendant groups. Such chiral polymers could find applications in chiral chromatography as stationary phases for the separation of enantiomers, or as sensors capable of chiral recognition.

Furthermore, the pyridine moiety can coordinate with metal ions, opening the door to the creation of chiral metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as enantioselective catalysis, gas separation, or nonlinear optics. The development of chiral sensors for the detection of enantiomers is another exciting possibility. mdpi.comnih.gov By immobilizing this compound or its derivatives onto a solid support or a nanoparticle surface, it may be possible to create sensors that exhibit a detectable response upon binding to a specific enantiomer of a target molecule. mdpi.comnih.gov

Development of High-Throughput Screening Methodologies for Research Applications

High-throughput screening (HTS) has revolutionized the process of catalyst discovery and optimization by enabling the rapid evaluation of large libraries of potential catalysts. sigmaaldrich.com The development of HTS methodologies tailored for reactions involving this compound and its derivatives would significantly accelerate the exploration of its catalytic potential.

Future research in this area will likely focus on developing sensitive and efficient assays to determine both the conversion and the enantiomeric excess of a reaction in a high-throughput format. nih.gov Techniques such as fluorescence-based assays, where the product of a reaction triggers a change in fluorescence, or mass spectrometry-based methods can be adapted for this purpose. For instance, a fluorescent indicator displacement assay could be designed to quantify the formation of a new chiral amine product. nih.gov

The use of automated robotic systems for reaction setup, workup, and analysis is central to HTS. sigmaaldrich.com The development of protocols compatible with standard microplate formats would allow for the parallel screening of numerous reaction conditions, including different metal precursors, solvents, and additives, in combination with this compound as a ligand. This approach would facilitate the rapid identification of optimal conditions for new catalytic transformations and the discovery of novel reactions catalyzed by this chiral amine.

Q & A

Q. Critical Factors :

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol or DCMHigher polarity improves amine solubility
Temperature25–40°CElevated temps accelerate side reactions
Reducing AgentNaBH3CN or LiAlH4Selective reduction of imine intermediates

Basic: How is this compound characterized to confirm structure and enantiomeric purity?

Methodological Answer:
Characterization involves a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the pyridinyl and ethylamine moieties. For example, the pyridine ring protons resonate at δ 8.5–8.7 ppm, while the methyl group adjacent to the amine appears as a triplet near δ 1.2–1.5 ppm (analogous to and ).
  • Mass Spectrometry (MS) : Confirm molecular weight (128.17 g/mol) via ESI-MS, with [M+H]+^+ peak at m/z 129.2 .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers, ensuring >99% enantiomeric excess (as in ).

Advanced: What strategies ensure enantioselective synthesis of the (1S)-configured amine?

Methodological Answer:
Enantioselectivity is achieved through:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during hydrogenation of ketone precursors, as seen in piperidine derivatives ().
  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate .
  • Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to direct stereochemistry during synthesis, then cleave it post-reaction .

Validation : Monitor enantiomeric purity via circular dichroism (CD) or chiral HPLC, comparing retention times with known standards .

Advanced: How can researchers investigate the biological interactions of this compound with molecular targets?

Methodological Answer:
While direct data on this compound is limited, analogous pyridinyl amines () suggest these approaches:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to measure binding affinity (KDK_D) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina to predict binding modes to enzymes (e.g., cytochrome P450) .

Note : Contradictions in bioactivity data (e.g., varying IC50_{50} values) may arise from enantiomeric impurities; always validate purity before assays .

Advanced: How to resolve contradictions in reported bioactivity data for chiral amines like this compound?

Methodological Answer:
Contradictions often stem from:

  • Enantiomeric Impurities : Even 5% contamination by the (1R)-enantiomer can skew results. Re-evaluate purity via chiral HPLC and repeat assays with rigorously purified samples .
  • Solvent Effects : Bioactivity may vary in DMSO vs. aqueous buffers due to aggregation. Use dynamic light scattering (DLS) to assess compound solubility .
  • Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Case Study : In , the (1S)-enantiomer of a difluoromethylsulfanyl analog showed 10x higher receptor affinity than the (1R)-form, underscoring the need for stereochemical precision.

Basic: What role does this compound play in drug design?

Methodological Answer:
This compound serves as a versatile intermediate due to:

  • Structural Motifs : The pyridine ring enhances solubility and participates in π-π stacking with aromatic residues in target proteins .
  • Amine Functionality : Facilitates salt bridge formation with acidic residues (e.g., aspartate in kinases) .
  • Chiral Center : Enables stereoselective interactions, critical for optimizing pharmacokinetics (e.g., metabolic stability) .

Applications : Analogous compounds are used in kinase inhibitors () and GPCR-targeted therapies ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.